2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Selecting 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid (CAS 1228665-94-8) over close analogs is critical for reproducible research. The 8-position carboxylic acid provides a defined hydrogen-bond donor (1 HBD) and low lipophilicity (XLogP3=0.4, TPSA=68.6 Ų) ideal for CNS drug discovery and CSF-1R inhibitor programs. Generic substitution with the 7-isomer (CAS 1256818-31-1) or methyl ester (CAS 1331957-61-9) alters binding conformations, H-bonding networks, and ionic interaction potential, invalidating SAR studies. Procure the exact regioisomer to ensure pharmacophoric integrity in lead optimization.

Molecular Formula C8H7NO4
Molecular Weight 181.147
CAS No. 1228665-94-8
Cat. No. B567951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
CAS1228665-94-8
Synonyms2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Molecular FormulaC8H7NO4
Molecular Weight181.147
Structural Identifiers
SMILESC1COC2=NC=CC(=C2O1)C(=O)O
InChIInChI=1S/C8H7NO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2H,3-4H2,(H,10,11)
InChIKeyYUYPCIREYQUIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid (CAS 1228665-94-8): A Distinctive Heterocyclic Building Block for Rational Library Design


2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid (CAS 1228665-94-8) is a heterocyclic building block characterized by a fused 2,3-dihydro-1,4-dioxine and pyridine ring system, bearing a carboxylic acid moiety at the 8-position . This compound is a member of the broader dioxino[2,3-b]pyridine class and serves as a versatile scaffold in medicinal chemistry for the synthesis of focused libraries targeting various biological pathways [1]. Its unique regiochemical substitution pattern, combined with the physicochemical properties conferred by the dioxino-pyridine core, differentiates it from isomeric and isosteric analogs, making its selection a critical, data-driven decision in lead optimization campaigns [2].

Why 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid Cannot Be Replaced by Isomeric or Isosteric Analogs in Structure-Activity Relationship (SAR) Campaigns


Generic substitution of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid with a close analog is a high-risk strategy due to the profound impact of subtle structural changes on key molecular properties. For instance, shifting the carboxylic acid group from the 8- to the 7-position results in the regioisomer 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid (CAS 1256818-31-1) . While the two share the same molecular formula and scaffold, this positional isomerism can lead to divergent hydrogen-bonding networks, distinct dipole moments, and altered binding conformations with biological targets. Similarly, substituting the carboxylic acid with its methyl ester (CAS 1331957-61-9) dramatically alters lipophilicity and eliminates the potential for ionic interactions, rendering it unsuitable for assays or targets requiring a free acid. The evidence below quantifies these differences, underscoring the absolute necessity for precise compound specification in procurement for reproducible research.

Quantitative Differentiators: How 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid Compares to Its Closest Analogs


Regioisomeric Specificity: Comparing the 8- and 7-Carboxylic Acid Scaffolds

The 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid scaffold provides a vector for substitution at the 8-position, which is distinct from the 7-position regioisomer (CAS 1256818-31-1) . The topological polar surface area (TPSA) of the 8-carboxylic acid is 68.6 Ų , a value that may differ from the 7-isomer, although a direct comparison is not available. The key difference is the geometric orientation of the carboxylic acid group, which dictates the three-dimensional placement of this crucial binding moiety in target proteins [1].

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Lipophilicity Comparison: 8-Carboxylic Acid vs. Methyl Ester

The free carboxylic acid of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid is essential for maintaining a specific lipophilicity profile. The compound's computed XLogP3 is 0.4 . In contrast, its corresponding methyl ester, methyl 2,3-dihydro-[1,4]dioxino-[2,3-b]pyridine-8-carboxylate (CAS 1331957-61-9), has a molecular formula of C9H9NO4 and a higher molecular weight of 195.17 g/mol, which is expected to correlate with a significantly higher LogP (likely >1.0) . This increase in lipophilicity will alter solubility, membrane permeability, and non-specific protein binding.

Lipophilicity Physicochemical Properties Permeability

Hydrogen Bond Donor Capacity: A Critical Functional Distinction

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid possesses one hydrogen bond donor (the carboxylic acid proton), contributing to a hydrogen bond donor count of 1 . This is a crucial functional distinction from its methyl ester analog, which has a hydrogen bond donor count of 0 [1]. The presence of a donor is often an absolute requirement for binding to certain protein targets, such as those involving interactions with backbone carbonyls or carboxylate side chains.

Hydrogen Bonding Molecular Recognition Pharmacophore

Optimized Application Scenarios for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid in Scientific R&D and Preclinical Programs


Focused Library Synthesis for Structure-Activity Relationship (SAR) Studies

This scaffold is ideal for generating focused libraries where the 8-position carboxylic acid is used as a key anchoring point for diversification. As established by its regioisomeric specificity, this compound ensures that all analogs in a series maintain a consistent spatial vector for the acid group, which is crucial for developing robust SAR. Researchers can reliably use this building block to synthesize amides, esters, and other derivatives while preserving the core geometry required for target engagement, as discussed in the synthesis of related 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives [1].

Investigating Targets Requiring a Carboxylic Acid Pharmacophore

In campaigns against targets where a carboxylic acid is a known pharmacophoric element (e.g., certain integrins, GPR40 agonists, or FAAH inhibitors), this compound provides the precise hydrogen-bond donor capacity (1 HBD) and lipophilicity profile (XLogP3 = 0.4) required for initial hit generation or validation. Using the methyl ester analog in such a screen would fail to identify any hits dependent on this ionic/hydrogen-bonding interaction, as quantified in the comparative evidence above.

Optimizing CNS Drug-Likeness in Early Lead Generation

The compound's low lipophilicity (XLogP3 = 0.4) and moderate topological polar surface area (TPSA = 68.6 Ų) align with favorable physicochemical properties for central nervous system (CNS) drug discovery. This makes it a valuable starting point for synthesizing molecules intended for CNS target engagement, where lower lipophilicity correlates with reduced non-specific binding and improved metabolic stability. The related dioxino[2,3-b]pyridine scaffold has been explored for 5-HT1A ligands, underscoring its potential utility in neuroscience [1].

Procurement for Proprietary Pharmaceutical Development

The scaffold has been disclosed in recent patent literature for modulating macrophage colony-stimulating factor 1 receptor (CSF-1R) as a therapeutic approach for cancer and inflammatory diseases [1]. This intellectual property context elevates the compound from a generic reagent to a strategic intermediate for groups working on similar mechanisms or seeking to develop novel CSF-1R inhibitors. Procuring the exact CAS 1228665-94-8 ensures alignment with proprietary synthetic routes and freedom-to-operate considerations.

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